molecular formula C11H14Cl2N2 B2421045 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride CAS No. 2059955-31-4

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2421045
CAS No.: 2059955-31-4
M. Wt: 245.15
InChI Key: COUMSVOTDYOGJK-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride (CAS 2059955-31-4) is a high-purity chemical compound with the molecular formula C 11 H 14 Cl 2 N 2 and a molecular weight of 245.15 g/mol, supplied as a stable dihydrochloride salt . This compound serves as a valuable building block in medicinal chemistry and biological research, particularly in the discovery and development of novel therapeutic agents. The isoquinoline scaffold is a privileged structure in drug design, known for its diverse biological activities . Researchers utilize this compound as a key synthetic intermediate in the exploration of new pharmacologically active molecules. Scientific literature indicates that derivatives based on the isoquinoline core are being investigated for their potential as antiviral agents, with some compounds demonstrating activity against influenza viruses by targeting viral polymerase activity . Furthermore, structurally related isoquinoline derivatives have been identified as positive allosteric modulators of the dopamine D1 receptor, showing promise for the treatment of central nervous system disorders such as Parkinson's disease, Alzheimer's disease, and Schizophrenia . The primary amine functionality makes this reagent a versatile precursor for further chemical modifications, including amide bond formation or nucleophilic substitution reactions, to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-isoquinolin-5-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMSVOTDYOGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The process may include steps such as:

    Nitration: Isoquinoline is nitrated to form 5-nitroisoquinoline.

    Reduction: The nitro group is reduced to an amine group, resulting in 5-aminoisoquinoline.

    Alkylation: 5-aminoisoquinoline is then alkylated with ethylamine to form 2-(Isoquinolin-5-yl)ethan-1-amine.

    Formation of Dihydrochloride Salt: The final compound is obtained by treating 2-(Isoquinolin-5-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes nucleophilic alkylation and arylation under mild conditions. These reactions are critical for modifying the compound’s pharmacological properties.

Reaction Type Reagents/Conditions Product Yield Key Observations Ref.
N-AlkylationMeMgCl, Et₂O, 0–25°CN-Methyl derivative85%Trans-diastereoselectivity (>9:1) driven by steric effects
Heck CouplingPd catalyst, 2-methylbut-2-en-3-olC5-alkylated derivative72%Maintains stereochemical integrity of the isoquinoline core
Buchwald–Hartwig AminationXPhos Pd catalyst, aryl halidesAryl-substituted derivatives60–78%Requires bulky ligands to suppress side reactions
  • Mechanistic Insight : Alkylation at the amine group proceeds via deprotonation followed by nucleophilic attack on electrophilic reagents. Steric hindrance from the isoquinoline ring influences regioselectivity .

Acylation and Amide Formation

The amine group reacts with acylating agents to form stable amides, a key step in prodrug synthesis.

Reaction Type Reagents/Conditions Product Yield Key Observations Ref.
Acylation2-(2,6-Dichlorophenyl)acetic acid, T₃PTertiary amide89%Forms rotamers (61:39 ratio in CDCl₃)
Carbamate FormationEthyl chloroformate, pyridineN-Ethoxycarbonyl derivative76%Enhances solubility in nonpolar solvents
  • Rotamer Analysis : NMR studies confirm two rotamers in solution due to restricted rotation around the amide bond .

Oxidation and Reduction

The ethylamine side chain and aromatic system participate in redox reactions.

Reaction Type Reagents/Conditions Product Yield Key Observations Ref.
OxidationKMnO₄, acidic H₂O2-(Isoquinolin-5-yl)acetic acid68%Aromatic ring remains intact
ReductionH₂, Pd/CTetrahydroisoquinoline derivative92%Satellites aromaticity; enhances bioavailability
  • Catalytic Hydrogenation : Selective reduction of the isoquinoline ring to tetrahydroisoquinoline occurs under high-pressure H₂, preserving the amine functionality .

Condensation and Cyclization

The amine group participates in cyclocondensation reactions to form heterocyclic systems.

Reaction Type Reagents/Conditions Product Yield Key Observations Ref.
Pictet–SpenglerAldehyde, HCl, refluxβ-Carboline derivatives81%Forms fused tricyclic systems
Gould–JacobsDiethyl ethoxymethylenemalonatePyrazolo[3,4-b]pyridine98%Microwave irradiation enhances yield
  • Microwave Assistance : Reactions under microwave irradiation (180°C, 3h) improve yields by accelerating kinetics .

Salt Metathesis and Cocrystallization

The dihydrochloride form enables unique solid-state interactions.

Reaction Type Reagents/Conditions Product Key Observations Ref.
Cocrystallization4-Hydroxybenzoic acidCocrystal with H-bonding networkStabilizes amorphous phase
NeutralizationNaOH, H₂OFree basepH-dependent solubility
  • Cocrystal Design : Cocrystallization with carboxylic acids improves thermal stability and dissolution rates .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • The compound serves as a crucial building block in the synthesis of complex organic molecules. Its isoquinoline structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Reactivity and Transformation

  • 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride can undergo several chemical reactions:
    • Oxidation : It can be oxidized to form N-oxides.
    • Reduction : Reduction reactions yield different amine derivatives.
    • Substitution : The amine group can be replaced by other functional groups through nucleophilic substitution reactions.
Reaction TypeProducts FormedCommon Reagents
OxidationN-oxidesHydrogen peroxide, potassium permanganate
ReductionAmine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionFunctionalized compoundsAlkyl halides, acyl chlorides

Biological Applications

Enzyme Inhibition Studies

  • The compound has been studied for its potential to inhibit specific enzymes, particularly in the context of infectious diseases. For instance, it has shown promise as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is critical for purine biosynthesis .

Anticancer Activity

  • Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. Case studies have reported tumor growth inhibition rates of up to 60% in xenograft models at doses of 20 mg/kg .

Medicinal Applications

Drug Development

  • The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting cancer and infectious diseases. Its unique mechanism of action, involving binding to specific molecular targets, enhances its suitability as a lead compound in medicinal chemistry .

Case Studies

  • Cancer Treatment : One study evaluated the anticancer effects of the compound in breast cancer models, revealing significant apoptosis induction.
  • Infection Control : Another study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, showing effective growth inhibition.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 2-(Isoquinolin-6-yl)ethan-1-amine dihydrochloride
  • 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride
  • 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride

Comparison: 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is unique due to the position of the ethylamine group on the isoquinoline ring. This positional difference can lead to variations in chemical reactivity, biological activity, and overall properties compared to its analogs.

Biological Activity

2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound is a derivative of isoquinoline, a bicyclic structure known for its diverse pharmacological activities. The compound can be synthesized through various chemical reactions involving isoquinoline and ethylamine, leading to different derivatives with unique biological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing various metabolic pathways. For instance, it has been noted for its potential to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, showing potential as an antibiotic.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, particularly in breast and colon cancer.
Enzyme Inhibition Inhibits specific enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Neurotransmitter Modulation Interacts with dopamine receptors, showing potential for neurological applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential use as a novel antimicrobial agent.

Anticancer Activity

Research conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and decreased mitochondrial membrane potential, which are hallmarks of cancer cell death .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the isoquinoline ring can lead to different binding affinities and selectivities for target enzymes and receptors. For instance, modifications that enhance hydrophobic interactions have been associated with increased potency against certain cancer cell lines.

Q & A

What are the recommended methodologies for synthesizing 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride, and how are intermediates characterized?

Basic Research Focus
A common approach involves coupling isoquinoline derivatives with ethylamine precursors under acidic conditions. For example, a reductive amination pathway using sodium cyanoborohydride in methanol at pH 4–5 can yield the primary amine, followed by hydrochloride salt formation . Characterization typically employs:

  • NMR spectroscopy (1H/13C) to confirm backbone structure and substitution patterns.
  • Mass spectrometry (LC-MS) to verify molecular weight and purity.
  • HPLC with UV detection to assess purity (>95% for research-grade material) .

How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

Advanced Research Focus
Byproduct formation often arises from incomplete reduction or over-alkylation. Optimization strategies include:

  • pH control : Maintaining pH 4–5 during reductive amination to suppress competing side reactions.
  • Temperature modulation : Conducting reactions at 0–4°C to reduce thermal degradation of intermediates.
  • Catalyst screening : Testing alternatives to NaBH3CN (e.g., Pd/C under hydrogen) to improve selectivity .
    Contradictions in yield reports (e.g., 60–85% in literature) suggest batch-to-batch variability, necessitating DOE (Design of Experiments) approaches for robustness testing .

What toxicological data are available for safe handling of this compound, and how should conflicting data be addressed?

Basic Research Focus
Available safety data indicate:

  • Acute toxicity : Classified as harmful if inhaled or ingested (Category 4, H302/H332), based on structural analogs .
  • First aid protocols : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .
    Advanced Contradiction Analysis
    Section 11 of safety data sheets explicitly states "no data available" for specific organ toxicity and carcinogenicity . Researchers should:
  • Assume worst-case hazard potential (e.g., use PPE: nitrile gloves, lab coats, fume hoods).
  • Conduct in vitro cytotoxicity assays (e.g., MTT assay ) to fill data gaps before scaling up experiments.

How can researchers resolve contradictions in reported pharmacological activity of this compound across studies?

Advanced Research Focus
Discrepancies in receptor binding affinity (e.g., µ-opioid vs. σ-receptor selectivity) may arise from:

  • Purity variations : Impurities >5% can skew bioassay results. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Assay conditions : Differences in buffer pH or cell lines (e.g., HEK293 vs. CHO cells) affect receptor conformation. Standardize protocols using reference agonists/antagonists .
  • Salt form bias : Dihydrochloride salts may exhibit different solubility vs. free bases, altering bioavailability. Compare free base and salt forms in parallel assays .

What analytical methods are recommended for assessing stability and degradation products under experimental conditions?

Advanced Research Focus
Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline hydrolysis to identify degradation pathways .
  • LC-MS/MS : Monitor for common degradation products (e.g., deaminated or oxidized derivatives) .
  • Karl Fischer titration : Quantify hygroscopicity, as dihydrochloride salts often absorb moisture, affecting solubility .

How should researchers design dose-response studies to account for this compound's dual pharmacological effects?

Advanced Research Focus
For compounds with mixed receptor activity (e.g., serotonin and dopamine modulation):

  • Orthosteric vs. allosteric profiling : Use radioligand displacement assays to distinguish binding modes .
  • In vivo models : Employ knockout mice or selective antagonists to isolate target-specific effects (e.g., 5-HT2A vs. D2 receptor contributions) .
  • Statistical modeling : Apply Hill slope analysis to differentiate EC50 values for each pathway, ensuring >3-fold selectivity for valid conclusions .

What strategies mitigate batch-to-batch variability in bioactivity assays?

Basic Research Focus
Key strategies include:

  • Strict QC protocols : Require COA (Certificate of Analysis) with NMR, HPLC, and LC-MS data for each batch .
  • Internal standardization : Spike assays with a stable isotope-labeled analog (e.g., deuterated version) to normalize signal variability .
  • Blinded replicates : Conduct assays in triplicate across independent experimental runs to identify outliers .

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